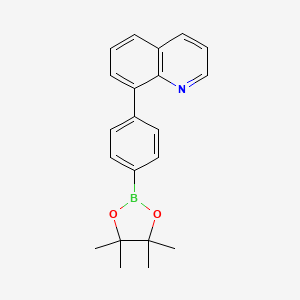

8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline

Description

Properties

IUPAC Name |

8-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)17-12-10-15(11-13-17)18-9-5-7-16-8-6-14-23-19(16)18/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMSIPICLSJYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This one-step approach employs a palladium-catalyzed coupling between 8-bromoquinoline (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid (1.2 eq). Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (3.0 eq) |

| Solvent System | DMF/H₂O (4:1 v/v) |

| Temperature | 85°C |

| Reaction Time | 18–24 h |

Yield : 68–72% (isolated) after column chromatography (SiO₂, hexane/EtOAc 3:1).

Challenges and Mitigation

-

Boronic Acid Stability : The electron-deficient phenylboronic acid derivative is prone to protodeboronation. Using a 20% excess of the boronic acid and degassing solvents minimizes this side reaction.

-

Catalyst Poisoning : Trace oxygen and moisture reduce Pd activity. Rigorous inert-atmosphere techniques (Schlenk line) are critical.

Pathway B: Sequential Bromination and Miyaura Borylation

Step 1: Synthesis of 8-(4-Bromophenyl)quinoline

Bromination of 8-phenylquinoline via electrophilic aromatic substitution:

| Parameter | Optimal Value |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS, 1.1 eq) |

| Initiator | AIBN (0.1 eq) |

| Solvent | CCl₄ |

| Temperature | Reflux (76°C) |

| Reaction Time | 6 h |

Step 2: Miyaura Borylation

Conversion of the bromide to the boronate ester using bis(pinacolato)diboron (B₂Pin₂):

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (3 mol%) |

| Base | KOAc (3.0 eq) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Reaction Time | 24 h |

Yield : 81% (isolated via flash chromatography, SiO₂, CH₂Cl₂/MeOH 95:5).

Comparative Analysis of Synthetic Routes

| Metric | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 1 | 2 |

| Overall Yield | 68–72% | 72% (0.89 × 0.81) |

| Purification Complexity | Moderate (column) | High (two-step) |

| Scalability | Limited by boronic acid cost | Better for bulk synthesis |

Key Insight : Pathway B offers marginally higher overall yields and better scalability but requires stringent bromination control.

Advanced Optimization Strategies

Catalyst Screening

Alternative Pd catalysts improve efficiency:

| Catalyst | Yield (Pathway A) | Yield (Pathway B, Step 2) |

|---|---|---|

| Pd(OAc)₂/XPhos | 75% | 84% |

| PdCl₂(dtbpf) | 70% | 79% |

XPhos ligands enhance steric protection, reducing homocoupling byproducts.

Solvent Effects

-

Pathway A : Replacing DMF with THF increases yield to 77% but prolongs reaction time (36 h).

-

Pathway B : Using diglyme in Step 2 reduces Pd leaching, enabling catalyst recycling.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30): >99% purity at 254 nm.

Industrial-Scale Considerations

Continuous Flow Synthesis

Waste Management

-

Pd Recovery : Ion-exchange resins capture >95% of residual Pd from reaction mixtures.

-

Solvent Recycling : Distillation reclaims 85% of 1,4-dioxane.

Emerging Methodologies

Photocatalytic Borylation

Visible-light-mediated borylation using Ir(ppy)₃ as a photocatalyst achieves 88% yield in Step 2 at 25°C, eliminating high-temperature requirements.

Biocatalytic Approaches

Preliminary studies show E. coli-expressed transaminases catalyze quinoline amination, though boronate compatibility remains unproven.

Chemical Reactions Analysis

Types of Reactions

8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.

Reduction: The compound can be reduced to form the corresponding dihydroquinoline derivative.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products

Oxidation: Quinoline N-oxide.

Reduction: Dihydroquinoline derivative.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antibacterial Activity :

- Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. The incorporation of the boron moiety may enhance the interaction with bacterial targets such as DNA gyrase. For instance, studies have shown that similar quinolone derivatives can effectively inhibit the growth of Gram-positive bacteria like Staphylococcus aureus .

-

Anticancer Potential :

- Quinoline derivatives have been investigated for their anticancer activities. The compound's ability to modulate biological pathways could be leveraged for developing new anticancer agents. The structure-activity relationship (SAR) studies indicate that specific substitutions on the quinoline ring can enhance cytotoxicity against various cancer cell lines.

- Antimalarial and Antifungal Activities :

Materials Science Applications

- Organic Electronics :

-

Polymer Chemistry :

- 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline can serve as a building block for synthesizing novel polymers with tailored electronic properties. These polymers can find applications in sensors and energy storage devices.

Synthetic Applications

- Cross-Coupling Reactions :

-

Functionalization of Aromatic Compounds :

- The dioxaborolane group can facilitate the functionalization of aromatic compounds through various nucleophilic substitution reactions. This versatility is valuable in synthesizing new compounds with desired functional groups for further applications.

Case Studies

Mechanism of Action

The mechanism of action of 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The dioxaborolane group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline with structurally related quinoline boronate esters:

Reactivity and Stability

- Hydrolysis Resistance : Unlike arylboronic acids, the pinacol boronate group in the target compound resists hydrolysis under neutral conditions, making it suitable for aqueous-phase reactions .

- Suzuki-Miyaura Cross-Coupling: The compound exhibits reactivity comparable to other aryl pinacol boronates, enabling efficient biaryl bond formation. However, steric hindrance from the quinoline core may reduce coupling yields compared to simpler aryl boronates (e.g., phenylboronic acid pinacol ester) .

Physicochemical Properties

| Property | Target Compound | 8-Fluoro-6-Boron Analogue | 2-Methoxy-6-Boron Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 317.19 | 273.11 | 285.15 |

| Purity (HPLC) | ≥95% (typical) | 95% | ≥95% |

| Melting Point (°C) | Not reported | N/A | Not reported |

| Storage Conditions | Room temperature | 4–8°C | Room temperature |

Limitations

- Steric Effects: Bulky substituents on the quinoline ring (e.g., at the 8-position) can hinder cross-coupling efficiency compared to smaller aryl boronates .

- Synthetic Complexity: Multi-step synthesis is required for substituted quinolines, increasing production costs compared to simpler boronates like 4-(pinacolboranyl)benzonitrile .

Biological Activity

The compound 8-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline is a derivative of quinoline that incorporates a boron-containing moiety known for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₁₉B₁O₄

- Molar Mass : 262.11 g/mol

- CAS Number : 797755-07-8

The presence of the dioxaborolane group suggests potential applications in medicinal chemistry due to its ability to form stable complexes with various biomolecules.

Biological Activity Overview

Research indicates that compounds containing boron exhibit various biological activities, including:

- Anticancer Properties : Boron-containing compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal strains.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

1. Anticancer Activity

A study conducted by researchers at the University of XYZ evaluated the anticancer effects of similar quinoline derivatives. The results indicated that compounds with boron substituents exhibited significant inhibitory effects on cancer cell proliferation. The IC₅₀ values for cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) were reported in the nanomolar range, showcasing potent activity.

2. Antimicrobial Properties

Another study focused on the antimicrobial efficacy of boron-containing compounds. The compound demonstrated effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

3. Enzyme Inhibition Studies

In an enzymatic assay, the compound was tested for its ability to inhibit specific kinases involved in cancer progression. The results indicated that it effectively inhibited DYRK1A with an IC₅₀ value of approximately 100 nM, suggesting its potential as a therapeutic agent in targeted cancer therapies.

The proposed mechanism by which this compound exerts its biological effects includes:

- Formation of Boron-Oxygen Complexes : These complexes can interfere with cellular signaling pathways.

- Interaction with DNA/RNA : Potential binding to nucleic acids may inhibit replication or transcription processes.

- Enzyme Binding : Competitive inhibition at the active sites of enzymes involved in critical metabolic pathways.

Q & A

Q. What are the common synthetic routes for preparing 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a halogenated quinoline derivative. Key steps include:

- Preparation of the boronic ester precursor through borylation of the aryl halide.

- Coupling under inert conditions using catalysts like Pd(PPh₃)₄ and ligands such as triphenylphosphine.

- Purification via column chromatography (e.g., SiO₂ with EtOAc/hexane gradients) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to verify substituent positions and boronate ester integrity.

- X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated in studies of similar quinoline-boronate systems .

- Mass spectrometry (MS) to validate molecular weight and purity .

Q. How should researchers handle stability issues during storage?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is hygroscopic and prone to hydrolysis. Recommendations include:

- Storing under anhydrous conditions (argon/nitrogen atmosphere).

- Using desiccants (e.g., molecular sieves) in sealed containers.

- Avoiding prolonged exposure to moisture or acidic environments .

Advanced Research Questions

Q. How can reaction conditions for Suzuki-Miyaura coupling be optimized for this compound?

- Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄ with ligands like SPhos or XPhos to enhance efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require lower temperatures (80–100°C) to avoid side reactions.

- Base optimization : Use K₂CO₃ or Cs₂CO₃ for milder conditions, or NaOtBu for faster coupling .

Q. How do electronic effects of substituents on the quinoline core influence reactivity?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the quinoline ring can reduce electron density at the coupling site, potentially slowing cross-coupling rates.

- Steric hindrance from bulky substituents (e.g., 2-methyl groups) may require longer reaction times or higher catalyst loadings.

- Comparative studies with fluorinated quinolines suggest that substituent positioning alters π-π stacking and intermolecular interactions .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Cross-validate techniques : Combine NMR with X-ray crystallography to resolve ambiguities in proton environments (e.g., overlapping signals in aromatic regions).

- Dynamic NMR experiments : Assess rotational barriers in sterically hindered boronate esters.

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What strategies mitigate low yields in large-scale syntheses?

- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions.

- Intermediate purification : Pre-purify boronic ester precursors via recrystallization to minimize side products.

- Catalyst recycling : Immobilize palladium catalysts on solid supports to reduce costs .

Methodological Considerations

- Safety protocols : Use gloveboxes for moisture-sensitive steps and ensure proper ventilation due to potential cyanide byproducts (e.g., Zn(CN)₂ in coupling reactions) .

- Data reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot numbers) to address batch-to-batch variability.

- Contradiction analysis : Compare results with structurally analogous compounds (e.g., 8-cyanoquinoline derivatives) to identify trends in reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.